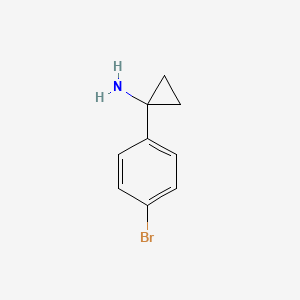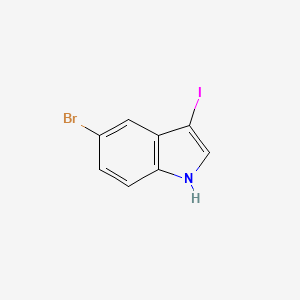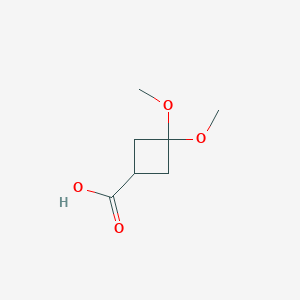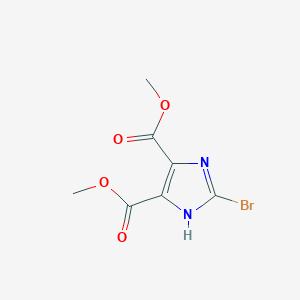
Sodium 2-(pyrimidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(pyrimidin-2-yl)acetate is an organic compound with the molecular formula C6H5N2O2Na. It is a sodium salt derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Aplicaciones Científicas De Investigación
Sodium 2-(pyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Direcciones Futuras
The future directions of Sodium 2-(pyrimidin-2-yl)acetate research could involve the development of novel heterocyclic compounds with potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Mecanismo De Acción
Target of Action
Sodium 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
The anti-inflammatory effects of pyrimidines, such as this compound, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The key mechanism of action of this compound involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins . The beneficial effects of this compound are credited to the deficiency of these eicosanoids .
Result of Action
The result of this compound’s action is the inhibition of the production of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that this compound might be developed as a novel anti-fibrotic drug .
Análisis Bioquímico
Biochemical Properties
Sodium 2-(pyrimidin-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction suggests potential applications in anti-fibrotic therapies. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in cellular functions, such as reduced inflammation and altered metabolic activities. The compound’s influence on cell signaling pathways further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This binding interaction is crucial for its anti-fibrotic effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard storage conditions, but its degradation can occur under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular functions, such as prolonged inhibition of collagen synthesis. These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and fibrosis . At higher doses, toxic or adverse effects can occur. These effects include potential toxicity to liver and kidney tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence pyrimidine metabolism, affecting the synthesis and degradation of nucleotides . These interactions can have downstream effects on cellular energy balance and nucleotide availability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its activity and function, as it determines the sites of interaction with biomolecules and the resulting biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyrimidin-2-yl)acetate typically involves the reaction of pyrimidine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrimidine-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Pyrimidine-2-methanol.
Substitution: Various pyrimidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Pyrimidine-2-carboxylic acid: The parent compound from which sodium 2-(pyrimidin-2-yl)acetate is derived.
Pyrimidine-2-methanol: A reduction product of this compound.
Various pyrimidine derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(pyrimidin-2-yl)acetate involves the reaction of pyrimidine-2-carboxylic acid with sodium hydroxide and acetic anhydride to form the sodium salt of 2-(pyrimidin-2-yl)acetic acid, which is then neutralized with hydrochloric acid to yield the final product.", "Starting Materials": [ "Pyrimidine-2-carboxylic acid", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve pyrimidine-2-carboxylic acid in a mixture of sodium hydroxide and water.", "Step 2: Add acetic anhydride to the mixture and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Filter the resulting precipitate and wash with water.", "Step 5: Dry the product under vacuum to obtain Sodium 2-(pyrimidin-2-yl)acetate." ] } | |
Número CAS |
63155-12-4 |
Fórmula molecular |
C6H6N2NaO2 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
sodium;2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10); |
Clave InChI |
VLMIPPALUFTTOM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)CC(=O)[O-].[Na+] |
SMILES canónico |
C1=CN=C(N=C1)CC(=O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)





![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
